molecular formula C17H19NO4S B5186788 ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate

ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate

Cat. No. B5186788
M. Wt: 333.4 g/mol
InChI Key: URIJOEJOEMQMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate, also known as EPMPSG, is a compound that belongs to the family of glycine derivatives. It is a white crystalline powder that is used in various scientific research applications. EPMPSG has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA receptor. This means that it enhances the activity of the receptor, leading to an increase in the inhibitory effects of GABA on neurotransmission in the brain. ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has also been shown to have anticonvulsant and neuroprotective properties.
Biochemical and Physiological Effects:
ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has been shown to have various biochemical and physiological effects, including the ability to enhance the binding of GABA to the GABA receptor. This leads to an increase in the inhibitory effects of GABA on neurotransmission in the brain, resulting in a reduction in neuronal excitability. ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has also been shown to have anticonvulsant and neuroprotective properties, making it a potential therapeutic agent for the treatment of epilepsy and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate in lab experiments is its ability to enhance the activity of the GABA receptor, which can be useful in studying the role of GABA in neurotransmission and neurological disorders. ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has also been shown to have anticonvulsant and neuroprotective properties, making it a potential therapeutic agent for the treatment of epilepsy and other neurological disorders. One limitation of using ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate is its limited solubility in water, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for the study of ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate. One direction is to further investigate its mechanism of action and its role in neurotransmission and neurological disorders. Another direction is to explore its potential therapeutic applications, including its use in the treatment of epilepsy and other neurological disorders. Additionally, further research is needed to optimize the synthesis method of ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate and to improve its solubility in water, making it more accessible for use in lab experiments.

Synthesis Methods

Ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate can be synthesized using different methods, including the reaction of N-phenylsulfonyl glycine ethyl ester with 3-methyl aniline in the presence of a base such as sodium hydride. The reaction takes place at room temperature and produces ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate as a white crystalline solid. Other methods include the reaction of N-phenylsulfonyl glycine with ethyl 3-methylbenzoate in the presence of a base such as potassium carbonate.

Scientific Research Applications

Ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has been used in various scientific research applications, including as a ligand for the GABA receptor, which is involved in the regulation of neurotransmission in the brain. ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has also been used as a precursor for the synthesis of other compounds that have potential therapeutic applications. For example, ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has been used as a starting material for the synthesis of N-(3-methylphenyl)-N-(phenylsulfonyl)glycine, which has been shown to have anticonvulsant activity.

properties

IUPAC Name

ethyl 2-[N-(benzenesulfonyl)-3-methylanilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-3-22-17(19)13-18(15-9-7-8-14(2)12-15)23(20,21)16-10-5-4-6-11-16/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIJOEJOEMQMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[N-(benzenesulfonyl)-3-methylanilino]acetate

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